molecular formula C4H5N B586202 2-Methylprop-2-en(15N)nitrile CAS No. 204523-22-8

2-Methylprop-2-en(15N)nitrile

Cat. No.: B586202
CAS No.: 204523-22-8
M. Wt: 68.084
InChI Key: GYCMBHHDWRMZGG-HOSYLAQJSA-N
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Description

2-Methylprop-2-en(15N)nitrile, also known as methacrylonitrile, is an unsaturated aliphatic nitrile. It is a clear, colorless to slightly yellow liquid with a bitter almond odor. This compound is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics. It also serves as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-en(15N)nitrile can be achieved through various methods. One common method involves the dehydration of 2-methyl-2-hydroxypropanenitrile using phosphorus pentoxide. Another method includes the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydration of 2-methyl-2-hydroxypropanenitrile. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-en(15N)nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylprop-2-en(15N)nitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylprop-2-en(15N)nitrile involves its ability to undergo polymerization and form stable polymers. This compound can interact with various molecular targets, including enzymes and receptors, through its nitrile group. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylprop-2-en(15N)nitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-methylprop-2-en(15N)nitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCMBHHDWRMZGG-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857957
Record name 2-Methylprop-2-ene(~15~N)nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204523-22-8
Record name 2-Methylprop-2-ene(~15~N)nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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